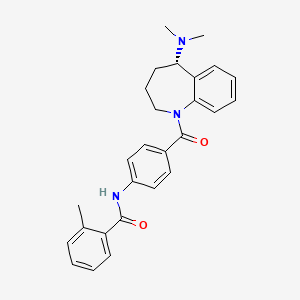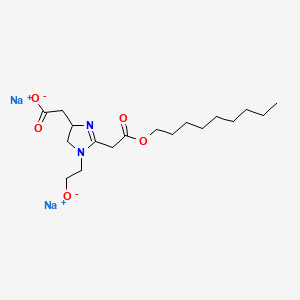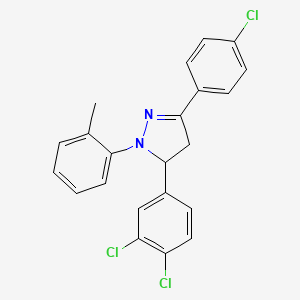
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline typically involves the cyclization of appropriate hydrazones with chalcones under basic conditions. Common reagents include hydrazine hydrate and various substituted chalcones. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole derivatives.
Reduction: Formation of dihydropyrazolines.
Substitution: Introduction of different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1-(2-methylphenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-phenyl-2-pyrazoline
Uniqueness
The unique combination of substituents on the aromatic rings of 3-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-1-(2-methylphenyl)-2-pyrazoline may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Conclusion
This compound is a compound of interest in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
109333-44-0 |
|---|---|
Molekularformel |
C22H17Cl3N2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3-(3,4-dichlorophenyl)-2-(2-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H17Cl3N2/c1-14-4-2-3-5-21(14)27-22(16-8-11-18(24)19(25)12-16)13-20(26-27)15-6-9-17(23)10-7-15/h2-12,22H,13H2,1H3 |
InChI-Schlüssel |
VENATUBTBGFODT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


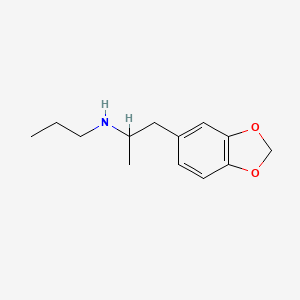
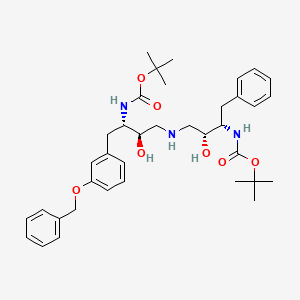
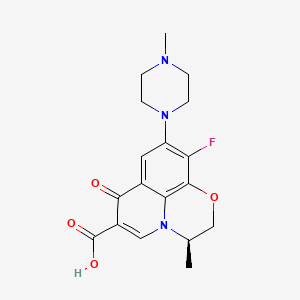
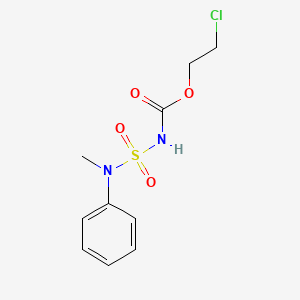



![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
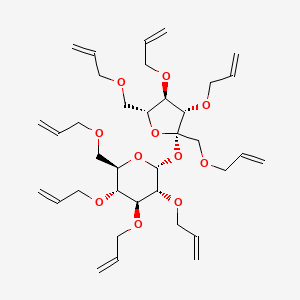

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
